N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide
Description
N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a dual thiazole scaffold. The compound features a 4-methylthiazole moiety linked via an acetamide bridge to a second thiazole ring substituted with a 3-(trifluoromethyl)phenylamino group. The trifluoromethyl (-CF₃) substituent is a strong electron-withdrawing group, enhancing metabolic stability and influencing lipophilicity.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS2/c1-9-7-25-14(20-9)23-13(24)6-12-8-26-15(22-12)21-11-4-2-3-10(5-11)16(17,18)19/h2-5,7-8H,6H2,1H3,(H,21,22)(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEWQNYMWDBBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Thiazole Rings: The initial step often involves the synthesis of the thiazole rings. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Coupling Reactions: The final step involves coupling the thiazole derivatives with the appropriate amine and acetamide groups under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DMAP.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its interaction with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and thiazole rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-acetamide derivatives exhibit diverse pharmacological activities, with structural variations significantly impacting biological efficacy, solubility, and synthetic feasibility. Below is a comparative analysis of the target compound with structurally related analogs:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The acetamide linker in the target compound is less prone to hydrolysis than ester-containing derivatives (e.g., 10e in ), improving oral bioavailability .
- Synthetic Challenges : Low yield (19%) for benzothiazole analog 13 () contrasts with higher yields (86–93%) for simpler thiazole derivatives, suggesting steric hindrance from dual CF₃ groups complicates synthesis .
Key Research Findings and Implications
Substituent Effects : Electron-withdrawing groups (e.g., CF₃) enhance antimicrobial activity and metabolic stability but may reduce synthetic yields.
Core Scaffold : Dual thiazole cores (target compound) offer superior target engagement compared to single-thiazole derivatives, as seen in improved MIC values .
Biological Selectivity : Bulky substituents (e.g., piperazine in 10e ) improve solubility but may reduce cell permeability, necessitating a balance in molecular design .
Biological Activity
N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide, a thiazole-derived compound, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features two thiazole rings and a trifluoromethyl group, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. Notable mechanisms include:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of various receptor tyrosine kinases (RTKs), which play significant roles in cancer progression. For example, it has been reported to inhibit vascular endothelial growth factor (VEGF) RTK, which is crucial for tumor angiogenesis .
- Antimicrobial Activity : Recent studies have indicated that thiazole derivatives exhibit antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound has been evaluated using several cancer cell lines. The following table summarizes the IC50 values reported in various studies:
These values indicate that the compound exhibits potent cytotoxic effects against multiple cancer cell lines, suggesting its potential as a therapeutic agent.
Mechanism Studies
Molecular dynamics simulations have shown that the compound interacts with target proteins primarily through hydrophobic contacts and limited hydrogen bonding, which is essential for its binding affinity and subsequent biological activity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications to the chemical structure influence biological activity:
- Thiazole Ring : The presence of thiazole moieties is essential for anticancer activity, as indicated by various studies showing that modifications at these positions significantly alter potency.
- Trifluoromethyl Group : This group enhances lipophilicity and may improve cellular uptake, contributing to increased efficacy against cancer cells .
- Substituents on Phenyl Rings : Variations in substituents on the phenyl rings affect the overall activity; for instance, electron-donating groups tend to increase activity by stabilizing the interaction with target proteins.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Hepatocellular Carcinoma : In a study involving HepG2 cells, this compound was found to induce apoptosis through activation of caspase pathways, indicating its potential as a therapeutic agent for liver cancer .
- Antimicrobial Efficacy : Another investigation revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:
- Coupling reactions : Use of 2-amino-4-substituted thiazole derivatives with activated acetamide intermediates in solvents like dimethylformamide (DMF) or dichloromethane .
- Protective groups : Introduce tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during amide bond formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) and monitoring via Thin Layer Chromatography (TLC) to assess purity .
- Yield optimization : Adjust reaction temperature (60–80°C) and catalyst choice (e.g., AlCl₃ for thiazole ring closure) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR spectroscopy : Use ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in deuterated solvents (e.g., DMSO-d₆) to confirm connectivity of thiazole rings, trifluoromethyl groups, and acetamide linkages. Key signals include δ ~2.5 ppm (methylthiazolyl CH₃) and δ ~170 ppm (amide carbonyl) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching expected substituents .
- IR spectroscopy : Identify characteristic bands (e.g., 1650–1680 cm⁻¹ for C=O stretch in acetamide) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using IC₅₀ values to gauge potency .
- Cytotoxicity controls : Include normal cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) to stabilize intermediates .
- Catalyst selection : Compare Pd(PPh₃)₄ for cross-coupling vs. EDCI/HOBt for amide bond formation .
- DOE (Design of Experiments) : Use factorial design to evaluate interactions between temperature, solvent, and catalyst loading .
- Byproduct analysis : Employ HPLC-MS to identify side products (e.g., dehalogenated derivatives) and adjust stoichiometry .
Q. How should researchers resolve discrepancies between computational docking predictions and experimental bioassay results?
- Methodological Answer :
- Validation of docking models : Re-dock using multiple software (AutoDock, Schrödinger) and compare consensus binding poses with crystallographic data (if available) .
- Binding affinity assays : Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to quantify target interactions (e.g., kinase inhibition) .
- Metabolic stability : Test compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. What strategies are effective for analyzing contradictory NMR data during structural elucidation?
- Methodological Answer :
- 2D NMR experiments : Perform HSQC and HMBC to resolve overlapping signals (e.g., distinguishing thiazole C-H couplings from aromatic protons) .
- Isotopic labeling : Synthesize ¹³C-labeled intermediates to trace specific carbons in complex spectra .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., N-(4-phenylthiazol-2-yl)acetamide derivatives) .
Data Contradiction Analysis
Q. How to address inconsistent IC₅₀ values across replicate anticancer assays?
- Methodological Answer :
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Solubility checks : Use DLS (Dynamic Light Scattering) to confirm compound dissolution in assay media; switch to DMSO/PEG mixtures if precipitation occurs .
- Dose-response validation : Repeat assays with 10-point serial dilutions and calculate Hill slopes to confirm reproducibility .
Q. What steps mitigate conflicting results in enzyme inhibition vs. cellular activity studies?
- Methodological Answer :
- Cell permeability assays : Use Caco-2 monolayers or PAMPA to evaluate membrane penetration .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .
- Metabolite identification : LC-MS/MS to detect active metabolites in cell lysates that may explain discrepancies .
Methodological Tables
Q. Table 1. Key Characterization Data for Analogous Thiazole-Acetamide Derivatives
| Property | Example Values (From Evidence) | Techniques Used |
|---|---|---|
| ¹H NMR (δ, ppm) | 2.45 (s, CH₃-thiazole), 7.25–8.10 (Ar-H) | DMSO-d₆, 400 MHz |
| ¹³C NMR (δ, ppm) | 168.5 (C=O), 152.0 (thiazole C-2) | DMSO-d₆, 100 MHz |
| HRMS (m/z) | 435.0925 [M+H]⁺ (calc. 435.0930) | ESI-QTOF |
Q. Table 2. Troubleshooting Reaction Yield Issues
| Issue | Potential Solution | Evidence Support |
|---|---|---|
| Low coupling efficiency | Switch to PdCl₂(PPh₃)₂ catalyst | |
| Byproduct formation | Add molecular sieves to absorb HCl | |
| Incomplete amide bond formation | Use EDCI/HOBt in dry DMF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
